4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound characterized by its unique structural features, which include a benzonitrile core and a hydroxyl group attached to a 2-methylcyclopentyl moiety. The molecular formula of this compound is C13H15NO, and it has a molecular weight of approximately 201.26 g/mol. It belongs to the class of benzonitriles, which are known for their diverse applications in medicinal chemistry and materials science.
This compound can be synthesized through various chemical routes, often involving the reaction of specific precursors under controlled conditions. It has been noted for its potential biological activities, particularly in pharmacology.
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be classified as:
The synthesis of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can be achieved through several methods, including:
The molecular structure of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile features:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile |
| InChI | InChI=1S/C13H15NO/c1-10-... |
| Canonical SMILES | CC1CCCC1(C2=CC=CC=C2C#N)O |
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with biological targets through its functional groups:
These interactions suggest that this compound could play a significant role in drug design and development.
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is typically characterized by:
The chemical properties include:
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has potential applications primarily in pharmaceutical development:
Research into similar compounds indicates that they exhibit significant biological activities, making this compound valuable for further studies aimed at understanding its pharmacological effects.
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile represents a structurally unique bioactive compound featuring a hybrid architecture that combines a benzonitrile pharmacophore with an alicyclic hydroxyalkyl moiety. This molecular framework exemplifies contemporary medicinal chemistry strategies that leverage stereoelectronic properties of nitriles to enhance target engagement and metabolic stability. The compound's systematic integration of a polar hydroxy group adjacent to a tertiary carbon center and a planar aromatic nitrile unit creates distinct three-dimensional vectors for biological interactions, positioning it as a valuable scaffold in targeted therapeutic development.
The systematic IUPAC name 4-(1-hydroxy-2-methylcyclopentyl)benzonitrile (CAS: 2060050-13-5) follows priority rules where the benzonitrile moiety serves as the parent structure due to its higher precedence over hydroxyl and alicyclic groups [8]. The name explicitly defines:
Structurally, it belongs to the alicyclic-benzo hybrid nitriles – an emerging subclass characterized by fused/aliphatic ring systems connected to electron-deficient aromatic nitriles. Key molecular descriptors include:
Table 1: Structural Characterization Data
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CC1CCCC1(O)C1C=CC(=CC=1)C#N | |
| InChIKey | DMOXVPIQRVEDJF-UHFFFAOYSA-N | |
| Hydrogen bond acceptors | 2 (N of nitrile, O of OH) | [4] |
| Hydrogen bond donors | 1 (OH group) | [4] |
This architecture shares key features with clinically significant nitrile-containing drugs like verapamil (a coronary vasodilator featuring a benzonitrile core and chiral tertiary amine) but replaces the amine with a hydroxyl group, potentially altering metabolic pathways and target selectivity [3].
The strategic incorporation of nitriles in pharmaceuticals has evolved dramatically since the 1960s, with FDA approvals of nitrile-containing drugs increasing to a peak of five in 2020 [3]. This compound exemplifies three key evolutionary trends:
Synthetic accessibility drove early adoption: benzonitriles formed via Rosenmund-von Braun or Sandmeyer reactions. Contemporary routes to this cyclopentyl hybrid likely employ modern metal-catalyzed cyanation (e.g., Pd-catalyzed coupling of cyclopentyl halides with CuCN) or cyclization of nitrile-containing precursors .
4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile embodies three strategic design principles critical to modern drug discovery:
A. Electronic Modulation of BioavailabilityThe nitrile's strong electron-withdrawing nature (-I effect) significantly lowers cLogP versus methyl/halogen analogs, enhancing aqueous solubility – a pharmacokinetic advantage documented across >30 FDA-approved nitrile drugs [3]. Computational models predict:
B. Dual Binding Mode CapabilityThe molecule enables multipoint target engagement through:
Table 2: Comparative Nitrile Bioisosteric Effects
| Bioisostere | Volume (ų) | H-bond Acceptor Strength | Metabolic Stability |
|---|---|---|---|
| Nitrile (-C#N) | 23 | Moderate | High |
| Carboxyl (-COOH) | 35 | Strong | Low |
| Halogen (-F) | 18 | Weak | High |
C. Conformational RestrictionThe cyclopentyl ring imposes ~115° dihedral angles between planes of the benzene ring and hydroxyl group, mimicking bioactive conformations of:
This rigidification reduces entropy penalties upon target binding – a principle leveraged in covalent inhibitors like vildagliptin where nitrile orientation dictates reaction kinetics [3]. The methyl group adjacent to the hydroxyl enhances steric shielding against dehydrogenases, potentially extending half-life.
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5